C40H41N3O7S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C40H41N3O7S 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide . This compound is an organic molecule that has applications in various fields, including chemistry, biology, and industry. It is recognized for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+hydrazine hydrate→4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide
Industrial Production Methods: In industrial settings, the production of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as or can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonyl groups into proteins and other biomolecules, which can alter their properties and functions.
Medicine: The compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as a stabilizer and antioxidant in various products. It is also used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound valuable for research and therapeutic applications.
Comparison with Similar Compounds
- 4-methylbenzenesulfonyl chloride
- 4-methylbenzenesulfonyl hydrazide
- 4-methylbenzenesulfonyl hydrazone
Uniqueness: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Its ability to form stable sulfonyl derivatives and its reactivity with nucleophiles make it distinct from other similar compounds. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Properties
Molecular Formula |
C40H41N3O7S |
---|---|
Molecular Weight |
707.8 g/mol |
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[[(2R)-2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H41N3O7S/c1-22-27-16-29-30(40(3,4)5)19-49-35(29)23(2)36(27)50-39(48)28(22)17-34(44)42-32(15-25-18-41-31-14-10-9-13-26(25)31)37(45)43-33(38(46)47)21-51-20-24-11-7-6-8-12-24/h6-14,16,18-19,32-33,41H,15,17,20-21H2,1-5H3,(H,42,44)(H,43,45)(H,46,47)/t32-,33-/m1/s1 |
InChI Key |
CQYGISCFWOZZBR-CZNDPXEESA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CSCC6=CC=CC=C6)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CSCC6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.